Picrasidine S

Description

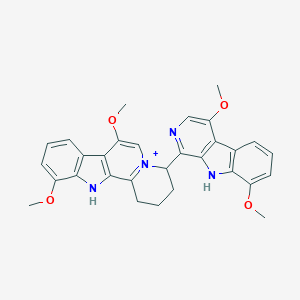

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)-7,11-dimethoxy-2,3,4,12-tetrahydro-1H-indolo[2,3-a]quinolizin-5-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N4O4/c1-35-20-12-6-9-17-25-23(38-4)15-34-18(28(25)32-26(17)20)10-7-11-19(34)29-30-24(22(37-3)14-31-29)16-8-5-13-21(36-2)27(16)33-30/h5-6,8-9,12-15,19H,7,10-11H2,1-4H3,(H,31,33)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIAAGUQJJWYBK-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC3=C2C(=CN=C3C4CCCC5=[N+]4C=C(C6=C5NC7=C6C=CC=C7OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29N4O4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Picrasidine S: A Technical Guide to Its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasidine S is a bis-β-carboline alkaloid found in nature that has garnered significant interest within the scientific community. This technical guide provides an in-depth overview of its primary natural source, detailed methodologies for its isolation and purification, and a summary of its known biological activities, with a focus on its role as a vaccine adjuvant.

Natural Source

The primary natural source of this compound is the plant Picrasma quassioides, a species belonging to the Simaroubaceae family.[1] This plant is native to temperate regions of Southern Asia, including parts of the Himalayas, China, Japan, and Korea. Various parts of the plant, including the stems and root bark, have been found to contain a rich diversity of alkaloids, including this compound.[2][3]

Isolation and Purification Protocols

The isolation of this compound from Picrasma quassioides typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. While specific yields and purities for this compound are not always explicitly reported in general alkaloid isolation studies, the following protocols for isolating β-carboline alkaloids from P. quassioides provide a robust framework.

General Experimental Workflow for Alkaloid Isolation

Caption: General workflow for the isolation of alkaloids from Picrasma quassioides.

Key Experimental Protocols

1. Preparation of Crude Alkaloid Extract:

-

Plant Material: Powdered and dried stems or root bark of Picrasma quassioides.

-

Extraction: The powdered plant material is typically refluxed with an organic solvent, such as 80% ethanol. This process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a residue.

-

Acid-Base Extraction: The residue is redissolved in an acidic aqueous solution (e.g., pH 2 with HCl) and partitioned against an organic solvent like ethyl acetate to remove neutral and acidic compounds. The acidic aqueous phase, containing the protonated alkaloids, is then basified (e.g., to pH 10 with NaOH) and extracted with a chlorinated solvent such as dichloromethane. Evaporation of the organic solvent yields the crude alkaloid extract.

2. High-Speed Counter-Current Chromatography (HSCCC):

HSCCC is a liquid-liquid partition chromatography technique that has been successfully employed for the separation of alkaloids from P. quassioides.

-

Two-Phase Solvent System: A suitable two-phase solvent system is crucial for successful separation. A commonly used system for alkaloids from this plant is a mixture of n-hexane, ethyl acetate, methanol, and water. The optimal ratio is determined empirically to achieve a suitable partition coefficient (K) for the target compounds.

-

Procedure:

-

The HSCCC instrument is filled with the stationary phase (typically the upper phase).

-

The apparatus is rotated at a specific speed (e.g., 850 rpm).

-

The mobile phase (typically the lower phase) is pumped through the column at a defined flow rate.

-

Once hydrodynamic equilibrium is reached, the crude extract, dissolved in a small volume of the biphasic solvent system, is injected.

-

The effluent is continuously monitored by a UV detector, and fractions are collected based on the chromatogram.

-

The collected fractions are then analyzed for purity, typically by High-Performance Liquid Chromatography (HPLC).

-

3. pH-Zone-Refining Countercurrent Chromatography:

This is a more advanced preparative countercurrent chromatography technique particularly suitable for the separation of ionizable compounds like alkaloids. It allows for a significantly higher loading capacity compared to conventional HSCCC.

-

Principle: A retainer (an acid or a base) is added to the stationary phase, and a displacer (a stronger acid or base) is added to the mobile phase. This creates a sharp pH gradient within the column, causing the charged analytes to focus into sharp zones according to their pKa values and hydrophobicities.

-

Procedure for Alkaloid Separation:

-

A two-phase solvent system is selected.

-

A base (retainer, e.g., triethylamine) is added to the organic stationary phase.

-

An acid (displacer, e.g., hydrochloric acid) is added to the aqueous mobile phase.

-

A large amount of the crude alkaloid extract is loaded onto the column.

-

The separation results in highly concentrated, well-separated zones of the individual alkaloids.

-

Quantitative Data

While a specific study detailing the yield and purity of this compound isolation was not identified in the conducted search, the following table summarizes the quantitative data for the isolation of other alkaloids from Picrasma quassioides using advanced chromatographic techniques. This data provides a benchmark for the potential efficiency of these methods for obtaining pure this compound.

| Compound | Starting Material | Method | Yield (mg) | Purity (%) | Reference |

| 5-methoxycanthin-6-one | 2.0 g crude extract | pH-zone-refining CCC | 87 | >97.0 | [2] |

| 1-methoxy-β-carboline | 2.0 g crude extract | pH-zone-refining CCC | 38 | >97.0 | [2] |

| 1-ethyl-4,8-dimethoxy-β-carboline | 2.0 g crude extract | pH-zone-refining CCC | 134 | >97.0 | [2] |

| 1-ethoxycarbonyl-β-carboline | 2.0 g crude extract | pH-zone-refining CCC | 74 | >97.0 | [2] |

| 1-vinyl-4,8-dimethoxy-β-carboline | 2.0 g crude extract | pH-zone-refining CCC | 56 | >97.0 | [2] |

| 3-methylcanthin-2,6-dione | 100 mg crude extract | HSCCC | 22.1 | 89.30 | [4] |

| 4-methoxy-5-hydroxycanthin-6-one | 100 mg crude extract | HSCCC | 4.9 | 98.32 | [4] |

| 1-mthoxycarbonyl-β-carboline | 100 mg crude extract | HSCCC | 1.2 | 98.19 | [4] |

Spectroscopic Data

Detailed ¹H-NMR, ¹³C-NMR, and mass spectrometry data for this compound are essential for its unambiguous identification and characterization. While a single comprehensive source for all spectroscopic data was not found, analysis of related picrasidine compounds and general knowledge of β-carboline alkaloids allow for the anticipation of key spectral features. For definitive identification, comparison with a certified reference standard is recommended.

Biological Activity and Signaling Pathway

This compound has been identified as a potent vaccine adjuvant that enhances both humoral and cellular immune responses. Its mechanism of action involves the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway.

cGAS-STING Signaling Pathway Activated by this compound

Caption: this compound activates the cGAS-STING pathway to induce Type I interferon production.

Upon entering the cell, this compound activates cGAS, which then synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP binds to STING on the endoplasmic reticulum, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TBK1 (TANK-binding kinase 1), which in turn phosphorylates the transcription factor IRF3 (interferon regulatory factor 3). The phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of genes for type I interferons (such as IFN-α and IFN-β). This cascade ultimately leads to an enhanced adaptive immune response, making this compound a promising candidate for vaccine adjuvant development.

Conclusion

This compound, a natural alkaloid from Picrasma quassioides, presents a compelling profile for researchers in drug development, particularly in the field of immunology. The established protocols for alkaloid isolation from its natural source, combined with a growing understanding of its mechanism of action via the cGAS-STING pathway, provide a solid foundation for further investigation and potential therapeutic applications. Future research should focus on optimizing isolation protocols to improve yields and purity specifically for this compound and on conducting comprehensive preclinical and clinical studies to fully elucidate its therapeutic potential.

References

An In-Depth Technical Guide to Picrasidine S: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasidine S is a naturally occurring bis-β-carboline alkaloid isolated from plants of the Picrasma genus, particularly Picrasma quassioides.[1] This class of compounds has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, with a focus on data and methodologies relevant to researchers in pharmacology and drug development.

Chemical Structure and Properties

This compound possesses a complex pentacyclic structure. Its chemical identity is well-defined by its IUPAC name, CAS number, and molecular formula.

Table 1: Chemical Identifiers and Basic Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-(8-methoxy-9H-pyrido[3,4-b]indol-1-yl)-6-(4-methoxy-9H-pyrido[3,4-b]indol-1-yl)-1,6-diazaspiro[4.4]nonane-2,7-dione | N/A |

| CAS Number | 112503-87-4 | [1] |

| Molecular Formula | C₃₀H₂₉N₄O₄⁺ | [1] |

| Molecular Weight | 509.6 g/mol | [1] |

| SMILES | COC1=CC=CC2=C1NC3=C2C(=CN=C3C4CCCC5=[N+]4C=C(C6=C5NC7=C6C=CC=C7OC)OC)OC | [1] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3 | 5.2 | N/A |

| Hydrogen Bond Donor Count | 2 | N/A |

| Hydrogen Bond Acceptor Count | 5 | N/A |

| Rotatable Bond Count | 3 | N/A |

| Topological Polar Surface Area | 85.3 Ų | N/A |

| Formal Charge | +1 | N/A |

Note: The IUPAC name and some computed properties are based on chemical structure analysis and may not be explicitly stated in the cited sources.

Spectroscopic Data

Experimental Protocols

Isolation from Picrasma quassioides

While a specific, detailed protocol for the isolation of this compound has not been published, a general method for the isolation of alkaloids from Picrasma quassioides using high-speed counter-current chromatography (HSCCC) has been described. This methodology can be adapted for the targeted isolation of this compound.

General Workflow for Alkaloid Isolation from Picrasma quassioides

Methodology Details (Adapted):

-

Extraction: The dried and powdered plant material (e.g., stems, roots) is extracted exhaustively with a suitable solvent such as ethanol or methanol at room temperature.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. The fraction containing β-carboline alkaloids is typically enriched in the ethyl acetate and n-butanol fractions.

-

HSCCC Separation: The enriched fraction is subjected to HSCCC. A suitable two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water) is selected to achieve optimal separation of the target alkaloids. The stationary and mobile phases are chosen based on the partition coefficient (K) of this compound in the solvent system.

-

Fraction Collection and Analysis: Fractions are collected from the HSCCC effluent and analyzed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

Final Purification: Fractions containing this compound are pooled and may require further purification by methods such as preparative HPLC to obtain the compound at high purity.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Total Synthesis

To date, a total synthesis of this compound has not been reported in the scientific literature. The synthesis of the related dimeric β-carboline alkaloid, Picrasidine H, has been accomplished and could serve as a reference for developing a synthetic route to this compound.

Biological Activity and Mechanism of Action

This compound exhibits significant immunomodulatory and potential anti-inflammatory activities.

Immunomodulatory Activity: Vaccine Adjuvant

A key biological function of this compound is its role as a potent vaccine adjuvant. It has been shown to enhance both humoral and cellular immune responses.[2]

Signaling Pathway: cGAS-STING-IFN-I

This compound activates the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, leading to the production of type I interferons (IFN-I).[2] This pathway is a crucial component of the innate immune system that detects cytosolic DNA and initiates an immune response.

This activation of the cGAS-IFN-I pathway by this compound leads to an enhanced T-cell response, making it a promising candidate for the development of novel vaccine adjuvants, particularly for cancer vaccines.[2]

Anti-inflammatory Activity

While the direct anti-inflammatory activity of this compound is still under investigation, related picrasidine alkaloids have demonstrated anti-inflammatory effects. For instance, Picrasidine I has been shown to inhibit osteoclastogenesis and exert anti-inflammatory effects. Given the structural similarity, it is plausible that this compound also possesses anti-inflammatory properties.

Quantitative Biological Data

Limited quantitative biological data for this compound is currently available.

Table 3: Known IC₅₀ Value for this compound

| Target | Cell Line/Assay | IC₅₀ (µM) | Source |

| p38α | Kinase Assay | 1.8 | N/A |

Note: The IC₅₀ value for p38α is derived from a machine learning-assisted discovery study and may require further experimental validation.

Comprehensive studies on the cytotoxic effects of this compound against a broad panel of cancer cell lines have not yet been published. However, related compounds like Picrasidine I have shown cytotoxic effects against various cancer cell lines, including oral squamous cell carcinoma, suggesting that this compound may also possess anticancer properties.

Conclusion

This compound is a promising natural product with significant immunomodulatory activity, primarily through the activation of the cGAS-STING pathway. Its potential as a vaccine adjuvant, particularly in the context of cancer immunotherapy, warrants further investigation. While its chemical structure is known, a significant gap exists in the publicly available experimental data, particularly detailed NMR and crystallographic data, as well as a reported total synthesis. Further research is needed to fully elucidate its pharmacological profile, including its potential anti-inflammatory and anticancer activities, and to establish a comprehensive set of quantitative biological data. This will be crucial for advancing its development as a potential therapeutic agent.

References

The Picrasidine Alkaloids: A Deep Dive into Their Discovery, Chemistry, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Picrasidine alkaloids, a class of dimeric β-carboline natural products isolated primarily from plants of the Picrasma genus, have emerged as a significant area of interest in pharmacognosy and medicinal chemistry. First identified in the latter half of the 20th century, these compounds have demonstrated a remarkable range of biological activities, most notably potent anticancer and anti-inflammatory properties. This guide provides a comprehensive overview of the discovery and history of Picrasidine alkaloids, their chemical characteristics, and a detailed examination of their therapeutic potential. It summarizes key quantitative data, outlines detailed experimental protocols for their isolation and evaluation, and visualizes the complex signaling pathways they modulate. This document aims to serve as a foundational resource for researchers engaged in the exploration and development of Picrasidine alkaloids as novel therapeutic agents.

Discovery and History: A Timeline

The story of Picrasidine alkaloids is intrinsically linked to the phytochemical investigation of Picrasma quassioides. The journey began with the isolation of the first β-carboline alkaloid from this plant species in 1973 by Japanese scholars Kondo and Takemoto, laying the groundwork for future discoveries in this class of compounds.[1] A significant milestone in the field was the discovery of Picrasidine I and J by the team of Ohmoto, which spurred further research into these dimeric structures.[2] While a definitive timeline for the discovery of all Picrasidine alkaloids is not exhaustively documented in a single source, a chronological overview of key isolations is presented below, based on available literature.

Table 1: Historical Timeline of Key Picrasidine Alkaloid Discoveries

| Picrasidine Alkaloid | Year of First Report (Approximate) | Key Discovery Reference/Notes |

| First β-carboline from P. quassioides | 1973 | Foundational discovery by Kondo and Takemoto.[1] |

| Picrasidine I | Not explicitly dated in searches | First reported by Ohmoto's team.[2] |

| Picrasidine J | Not explicitly dated in searches | Discovered alongside Picrasidine I by Ohmoto's team.[2] |

| Picrasidine G | Not explicitly dated in searches | Investigated for its anticancer properties. |

| Picrasidine N | Not explicitly dated in searches | Studied for its anticancer potential. |

| Picrasidine Y | Prior to 2015 | Absolute configuration determined in 2015.[3] |

Chemical and Biological Properties: A Quantitative Overview

Picrasidine alkaloids are characterized by their complex dimeric β-carboline structures. Their diverse biological activities are attributed to the variations in their chemical moieties. This section provides a summary of the key quantitative data for several prominent Picrasidine alkaloids.

Table 2: Chemical and Biological Activity Data of Selected Picrasidine Alkaloids

| Picrasidine Alkaloid | Chemical Formula | Molecular Weight ( g/mol ) | Biological Activity | Cell Line/Assay | IC50/Effective Concentration |

| Picrasidine G | C28H24N4O4 | 480.52 | Anticancer | MDA-MB-468 (Triple-Negative Breast Cancer) | Decreased cell viability (specific IC50 not provided) |

| Picrasidine I | C14H12N2O2 | 240.26 | Anticancer | Oral Squamous Carcinoma Cells (SCC-47, SCC-1) | Dose-dependent reduction in cell viability (20, 30, and 40 μM)[4] |

| Anti-inflammatory | Not specified | Not specified | |||

| Picrasidine J | C14H14N2O2 | 242.27 | Anticancer (Anti-metastatic) | Head and Neck Squamous Cell Carcinoma (HNSCC) cells | Inhibition of cell motility, migration, and invasion (25, 50, and 100 μM)[2] |

| Picrasidine N | C29H22N4O4 | 490.51 | Anticancer | Not specified | Not specified |

| Total Alkaloids from P. quassioides | Mixture | N/A | Anti-inflammatory | RAW 264.7 macrophages | Inhibition of NO, TNF-α, IL-6 production |

| Anti-rheumatoid Arthritis | Collagen-Induced Arthritis in rats | Not specified |

Experimental Protocols: A Methodological Guide

The isolation, characterization, and biological evaluation of Picrasidine alkaloids require a suite of sophisticated experimental techniques. This section details the methodologies for key experiments cited in the literature.

Isolation and Purification of Picrasidine Alkaloids

A common method for the isolation and purification of alkaloids from Picrasma quassioides involves High-Speed Counter-Current Chromatography (HSCCC).

Protocol: Isolation and Purification using HSCCC

-

Plant Material Preparation: Dried and powdered plant material (e.g., stems, leaves) of Picrasma quassioides is subjected to extraction with a suitable solvent, such as methanol or ethanol.

-

Crude Extract Preparation: The solvent is evaporated under reduced pressure to yield a crude extract.

-

Solvent System Selection: A suitable two-phase solvent system is selected for HSCCC. A commonly used system is a mixture of n-hexane, ethyl acetate, methanol, and water.

-

HSCCC Separation:

-

The HSCCC column is first filled with the stationary phase (the upper phase of the solvent system).

-

The crude extract, dissolved in a small volume of the solvent mixture, is injected into the column.

-

The mobile phase (the lower phase of the solvent system) is then pumped through the column at a constant flow rate.

-

The apparatus is rotated at a specific speed to ensure proper mixing and separation.

-

-

Fraction Collection: The effluent from the column is collected in fractions.

-

Analysis and Purification: Each fraction is analyzed by techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the desired alkaloids.

-

Structure Elucidation: The purified alkaloids are then subjected to structural elucidation using spectroscopic methods.

Structural Elucidation

The determination of the complex chemical structures of Picrasidine alkaloids relies on a combination of modern spectroscopic techniques.

Protocol: Structural Elucidation

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the isolated alkaloid, allowing for the deduction of its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule and their neighboring atoms.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (COSY, HMQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

-

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis can provide an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.

Biological Activity Assays

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the Picrasidine alkaloid for a specified period (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Protocol: Nitric Oxide (NO) Production Inhibition Assay

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates.

-

Compound and LPS Treatment: The cells are pre-treated with various concentrations of the Picrasidine alkaloid for a short period, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

-

Incubation: The plates are incubated for a specified time (e.g., 24 hours).

-

Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 540 nm).

-

Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Mechanisms of Action: Signaling Pathways

Picrasidine alkaloids exert their biological effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and inflammation.

Anticancer Activity

EGFR/STAT3 Signaling Pathway: Picrasidine G has been shown to decrease the viability of triple-negative breast cancer cells by inhibiting the Epidermal Growth Factor Receptor (EGFR)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5] This pathway is often overactive in cancer, promoting cell proliferation and survival.

Caption: EGFR/STAT3 signaling pathway and its inhibition by Picrasidine G.

MAPK/ERK and PI3K/AKT Signaling Pathways: Picrasidine I has been found to induce apoptosis in oral squamous cell carcinoma by modulating the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (AKT) signaling pathways. These pathways are critical for cell survival and proliferation.

Caption: MAPK/ERK and PI3K/AKT signaling pathways modulated by Picrasidine I.

Experimental Workflow Visualization

The process of discovering and characterizing Picrasidine alkaloids follows a systematic workflow, from plant collection to biological evaluation.

Caption: General experimental workflow for Picrasidine alkaloid research.

Future Directions and Conclusion

The Picrasidine alkaloids represent a promising class of natural products with significant therapeutic potential, particularly in the fields of oncology and immunology. While substantial progress has been made in their isolation, structural elucidation, and the initial characterization of their biological activities, further research is warranted. Future studies should focus on:

-

Comprehensive Biological Screening: A systematic evaluation of the entire family of Picrasidine alkaloids against a broader range of cancer cell lines and inflammatory models is needed to identify the most potent and selective compounds.

-

Mechanism of Action Studies: Deeper investigations into the molecular targets and signaling pathways modulated by these alkaloids will be crucial for understanding their therapeutic effects and potential side effects.

-

Structure-Activity Relationship (SAR) Studies: The synthesis of novel analogs and derivatives of Picrasidine alkaloids will help to elucidate the key structural features responsible for their biological activity and to develop compounds with improved potency and pharmacokinetic properties.

-

In Vivo Studies and Preclinical Development: Promising candidates should be advanced to in vivo animal models to assess their efficacy, toxicity, and pharmacokinetic profiles, with the ultimate goal of progressing them into clinical development.

References

- 1. Progress in the study of chemical composition, biological activity, and its metabolism of the Picrasma quassioides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Picrasidine J, a Dimeric β-Carboline-Type Alkaloid from Picrasma quassioides, Inhibits Metastasis of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. researchgate.net [researchgate.net]

- 5. Picrasidine G decreases viability of MDA-MB 468 EGFR-overexpressing triple-negative breast cancer cells through inhibition of EGFR/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Picrasidine S: An In-depth Technical Guide on its Mechanism of Action in Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasidine S is a bis-β-carboline alkaloid isolated from Picrasma quassioides. While several alkaloids from this plant have demonstrated direct cytotoxic and anti-cancer effects, the primary and most well-documented mechanism of action for this compound in the context of cancer is its potent role as an immunomodulatory agent, specifically as a vaccine adjuvant that enhances anti-tumor immunity. This technical guide will provide a comprehensive overview of the known mechanism of action of this compound, detailing its effects on the immune system to combat cancer cells. Additionally, for a comparative understanding, this guide will touch upon the direct anti-cancer mechanisms of other related picrasidine alkaloids, which may offer insights into potential, yet currently unexplored, direct actions of this compound on cancer cells.

Core Mechanism of Action of this compound: Immune Activation via the cGAS-STING Pathway

The predominant anti-tumor effect of this compound is not through direct cytotoxicity to cancer cells, but rather by stimulating a robust anti-cancer immune response. It acts as a powerful adjuvant, significantly enhancing both humoral and cellular immunity. The core of its mechanism is the activation of the cGAS-IFN-I pathway.[1][2][3][4][5][6]

Induction of Cell Death and DNA Release

The initial step in the immunomodulatory cascade is the ability of this compound to induce cell death. While the precise molecular mechanism of this cell death is not fully elucidated and has been described as potentially "unprogrammed," it results in the release of self-DNA from the dying cells into the cytoplasm.[4] This release of DNA is a critical trigger for the subsequent immune activation.

Activation of the cGAS-STING Pathway

The released cytoplasmic DNA is recognized by the enzyme cyclic GMP-AMP synthase (cGAS). cGAS is a key cytoplasmic DNA sensor that, upon binding to DNA, synthesizes the second messenger cyclic GMP-AMP (cGAMP).[4] cGAMP then binds to and activates the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum.

Induction of Type I Interferons and Pro-inflammatory Cytokines

Activated STING translocates from the ER and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of Type I interferons (IFN-α and IFN-β).[4][5] This signaling cascade also leads to the production of other pro-inflammatory cytokines.

Enhancement of Anti-Tumor T-Cell Response

The production of Type I interferons is crucial for bridging the innate and adaptive immune responses. IFN-I signaling promotes the maturation and activation of dendritic cells (DCs), enhances the priming of cytotoxic T lymphocytes (CTLs), and increases the population of CD8+ central memory (Tcm)-like cells.[2][4][5] This leads to a potent and durable CD8+ T cell-mediated anti-tumor immune response, which is effective at recognizing and eliminating cancer cells.[2][4]

This compound immunomodulatory mechanism of action.

Comparative Mechanisms of Other Picrasidine Alkaloids

While direct evidence for this compound is lacking, studies on its structural analogs provide insights into potential direct anti-cancer activities. These findings highlight pathways that could be investigated for this compound.

Picrasidine I

Picrasidine I has demonstrated direct cytotoxic effects on various cancer cell lines, including oral squamous cell carcinoma and nasopharyngeal carcinoma.[1][7][8] Its mechanisms include:

-

Induction of Apoptosis: Activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[8][9]

-

Cell Cycle Arrest: Causes cell cycle arrest, primarily at the G2/M phase.[1][7]

-

Signaling Pathway Modulation: Downregulates JNK phosphorylation and modulates the ERK and Akt signaling pathways.[1][7]

Direct anti-cancer mechanism of Picrasidine I.

Picrasidine G

In triple-negative breast cancer (TNBC) cells overexpressing EGFR, Picrasidine G has been shown to:

-

Decrease cell viability.[10]

-

Inhibit the EGFR/STAT3 signaling pathway.[10]

-

Induce apoptosis, as evidenced by cleavage of caspase 3 and PARP.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. Picrasidine J, a Dimeric β-Carboline-Type Alkaloid from Picrasma quassioides, Inhibits Metastasis of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound Induces cGAS‐Mediated Cellular Immune Response as a Novel Vaccine Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Induces cGAS-Mediated Cellular Immune Response as a Novel Vaccine Adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Induces cGAS-Mediated Cellular Immune Response as a Novel Vaccine Adjuvant | THE LEI GROUP [chem.pku.edu.cn]

- 7. Anticancer effects of picrasidine I on oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Picrasidine G decreases viability of MDA-MB 468 EGFR-overexpressing triple-negative breast cancer cells through inhibition of EGFR/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Picrasidine S: A Novel Agonist of the cGAS-STING Pathway for Immuno-Oncology and Vaccine Adjuvant Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage.[1][2][3][4] Activation of this pathway leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which in turn orchestrate a robust adaptive immune response.[1][2][3] Consequently, pharmacological activation of the cGAS-STING pathway has emerged as a promising strategy in cancer immunotherapy and as a potent adjuvant for vaccines.[5][6][7][8][9] This guide focuses on Picrasidine S (PS), a bis-β-carboline alkaloid, recently identified as a potent inducer of the cGAS-STING pathway.[10][11]

This compound was discovered through a comprehensive screening of 6,800 small molecules aimed at identifying novel IFN-I inducers.[5][6][10][11] It acts as a powerful adjuvant, significantly enhancing both humoral and cellular immune responses by activating the cGAS-IFN-I pathway.[5][6][10][11] This activation leads to an increase in CD8+ central memory T (TCM)-like cells and boosts CD8+ T cell-mediated anti-tumor immunity, highlighting its potential in the development of novel cancer prevention and treatment strategies.[5][6][10][11]

Mechanism of Action: An Indirect cGAS Activator

Unlike conventional STING agonists that directly bind to the STING protein, this compound activates the pathway through an indirect mechanism. Evidence suggests that this compound induces cell death across various cell types.[10] This cellular stress is proposed to cause the release of self-DNA from the mitochondria or nucleus into the cytoplasm.[11] This displaced cytosolic DNA is then recognized by cGAS, which synthesizes the secondary messenger cyclic GMP-AMP (cGAMP).[10] cGAMP subsequently binds to and activates STING, which is located on the endoplasmic reticulum membrane.[3][12]

Upon activation, STING translocates to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[3][13] TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), leading to its dimerization and translocation into the nucleus.[3][13] In the nucleus, phosphorylated IRF3 drives the transcription of type I interferons, such as IFN-β, and other inflammatory cytokines, initiating a powerful anti-tumor and antiviral immune response.[3] Studies have confirmed that in cGAS-deficient cells, the ability of this compound to induce IFN-β is significantly diminished, supporting this cGAS-dependent mechanism.[11] Furthermore, a marked increase in the downstream signaling protein p-TBK1 has been observed following this compound stimulation.[11]

Quantitative Data Presentation

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Type | Value | Method | Reference |

| EC50 (IFN-β induction) | BMDCs | 5.94 µM | qPCR | [11] |

| EC50 (IL-6 induction) | BMDCs | 5.36 µM | qPCR | [11] |

BMDCs: Bone Marrow-Derived Dendritic Cells

Table 2: Pharmacokinetic Profile of this compound

| Parameter | Value | Unit | Administration | Reference |

| Half-life (t1/2) | 5.5 | hours | Intravenous | [10] |

| Max Plasma Concentration (Cmax) | 8423 | ng/mL | Intravenous | [10] |

| Area Under the Curve (AUC) | 3656 | ng/mL*h | Intravenous | [10] |

Experimental Protocols

The characterization of this compound as a cGAS-STING agonist involved a series of detailed experimental procedures.

In Vitro Assays

-

Cell Culture: Bone marrow-derived dendritic cells (BMDCs) and bone marrow-derived macrophages (BMDMs) were cultured from mouse bone marrow. HeLa cells were also used to study the pathway activation.[11]

-

Compound Screening: A library of 6,800 compounds was screened for IFN-β and IL-6 induction in BMDCs. Compounds were initially tested in pools, with positive hits being re-tested individually.[11]

-

Quantitative PCR (qPCR): To measure the induction of IFN-β and IL-6 mRNA, cells were treated with this compound for various durations and at different concentrations. RNA was then extracted, reverse-transcribed to cDNA, and analyzed by qPCR.[10][11]

-

Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cultured BMDCs treated with this compound were collected to quantify the protein levels of secreted IFN-β.[10]

-

RNA-Sequencing Analysis: BMDCs treated with this compound were subjected to RNA-seq to analyze the global gene expression changes, focusing on interferons and interferon-stimulated genes (ISGs).[11]

-

Cell Viability and Cell Death Assays: Cell viability was assessed using ATP-based assays (e.g., CellTiter-Glo). Cell death was quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium. Apoptosis was further analyzed using flow cytometry with Annexin V and propidium iodide staining.[11]

-

Immunofluorescence: HeLa cells were treated with this compound, then fixed, permeabilized, and stained with antibodies against cGAS and with Hoechst dye for DNA. Co-localization was observed using confocal microscopy to visualize the association of cGAS with cytosolic DNA.[11]

-

Western Blotting: To confirm the activation of downstream signaling, protein lysates from this compound-treated cells were analyzed by Western blot for phosphorylated TBK1 (p-TBK1).[11]

In Vivo Studies

-

Animal Models: C57BL/6 wild-type (WT) and cGAS-knockout (cGAS-/-) mice were used for immunization and tumor challenge studies.[11]

-

Immunization Protocol: Mice were immunized with an antigen (e.g., NP-OVA) mixed with this compound as an adjuvant.[11] For anti-tumor response studies, mice were immunized with OVA plus this compound.[11]

-

Tumor Challenge: To evaluate the anti-tumor efficacy, immunized mice were subsequently inoculated with B16-OVA melanoma cells. Tumor growth was monitored over time, and survival rates were recorded.[11]

-

Antibody Titer Measurement: Blood samples were collected from immunized mice, and antigen-specific antibody titers (e.g., IgG, IgG1, IgG2b) were measured by ELISA.[11]

-

Flow Cytometry Analysis: Draining lymph nodes and tumors were harvested from mice. Single-cell suspensions were prepared and stained with fluorescently-labeled antibodies against various immune cell markers (e.g., CD8, CD4, CD44, CD62L, NK1.1, GzmB, PFN) to analyze the populations and activation status of T cells and other immune cells.[11]

Structure-Activity Relationship

This compound belongs to the bis-β-carboline alkaloid family of natural products.[10] A study comparing this compound to nine of its derivatives found that this compound exhibited the most potent activity in inducing IFN-β in BMDCs.[10][11] This suggests that the specific structural features of this compound are optimized for its indirect activation of the cGAS-STING pathway, although detailed structure-activity relationship (SAR) studies have not yet been fully elucidated. The availability of total synthesis methods for this compound and its derivatives will facilitate further investigation into the key pharmacophores responsible for its activity.[11]

Conclusion

This compound represents a novel and potent agonist of the cGAS-STING pathway, acting through a distinct, indirect mechanism involving the induction of cell death and subsequent sensing of self-DNA by cGAS.[10][11] Its ability to robustly stimulate both humoral and cellular immunity, particularly the enhancement of CD8+ T cell responses, positions it as a highly promising candidate for development as a vaccine adjuvant and as a component of cancer immunotherapy regimens.[5][6][10] The favorable pharmacokinetic profile observed in preclinical studies further supports its potential for clinical translation.[10] Future research should focus on a deeper understanding of the upstream mechanisms of this compound-induced cell death and on evaluating its efficacy and safety in combination with other immunotherapeutic agents, such as immune checkpoint inhibitors.

References

- 1. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Crucial Roles and Research Advances of cGAS-STING Pathway in Cutaneous Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Induces cGAS-Mediated Cellular Immune Response as a Novel Vaccine Adjuvant | THE LEI GROUP [chem.pku.edu.cn]

- 6. This compound Induces cGAS-Mediated Cellular Immune Response as a Novel Vaccine Adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]

- 9. researchgate.net [researchgate.net]

- 10. This compound Induces cGAS‐Mediated Cellular Immune Response as a Novel Vaccine Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Picrasidine S: A Technical Overview of Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasidine S, a bis-β-carboline alkaloid isolated from Picrasma quassioides, has garnered significant interest for its potent immunological activity.[1] Primarily investigated for its role as a vaccine adjuvant, this compound has been shown to enhance both humoral and cellular immune responses.[1][2][3] A thorough understanding of its pharmacokinetic profile and bioavailability is critical for its development as a potential therapeutic agent. This technical guide synthesizes the currently available data on the pharmacokinetics of this compound, provides detailed experimental methodologies from cited studies, and outlines its known mechanism of action.

Note: Currently, published data on the pharmacokinetics of this compound is limited to intravenous administration. Information regarding its oral bioavailability, absorption, metabolism, and excretion is not yet available in the public domain.

Pharmacokinetic Profile (Intravenous Administration)

A singular in-vivo study has characterized the pharmacokinetic parameters of this compound following a single intravenous dose. The findings indicate a favorable plasma exposure and in-vivo stability.

Table 1: Pharmacokinetic Parameters of this compound after a Single Intravenous Dose

| Parameter | Value | Unit |

| Half-life (t½) | 5.5 | h |

| Maximum Plasma Concentration (Cmax) | 8423 | ng/mL |

| Area Under the Curve (AUC) | 3656 | ng·h/mL |

Experimental Protocols

In-Vivo Pharmacokinetic Study

Objective: To assess the plasma exposure and in-vivo stability of this compound.

Methodology:

-

Animal Model: Specific details of the animal model used (e.g., species, strain, sex, weight) are not explicitly stated in the available literature.

-

Administration: A single intravenous dose of this compound was administered. The exact dosage and vehicle used for administration are not specified.

-

Sample Collection: Blood samples were collected at 0.083, 0.25, 1, 2, 4, 6, 8, and 24 hours post-administration. The method of blood collection was via the orbital venous plexus using capillaries with EDTA-K2 as an anticoagulant.

-

Sample Processing: Plasma was separated from the whole blood for subsequent analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To quantify the concentration of this compound in plasma samples.

Methodology: While the specific parameters for the LC-MS/MS method used for this compound quantification are not detailed in the available literature, a general workflow for such an analysis is as follows:

-

Sample Preparation: Plasma samples typically undergo protein precipitation to remove larger molecules. This is often achieved by adding a solvent like acetonitrile, followed by centrifugation to pellet the precipitated proteins. The resulting supernatant containing the analyte of interest is then collected.

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A C18 column is commonly used for the separation of small molecules like alkaloids. A mobile phase gradient, consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid), is employed to elute the compounds from the column.

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for quantitative analysis. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a fragment of this compound) to ensure high selectivity and sensitivity.

-

Data Analysis: The concentration of this compound in the samples is determined by comparing the peak areas from the MRM chromatograms to a standard curve generated with known concentrations of this compound. Pharmacokinetic parameters are then calculated using software such as PKsolver2.0.

Bioavailability

As of the latest available research, there are no published studies on the oral administration of this compound. Consequently, data on its oral bioavailability is not available. Further research, including oral pharmacokinetic studies, is required to determine the extent and rate of its absorption after oral administration.

Mechanism of Action: cGAS-IFN-I Signaling Pathway

This compound has been identified as a potent vaccine adjuvant that significantly enhances both humoral and cellular immune responses.[1][2][3][4] Its mechanism of action involves the activation of the cGAS-IFN-I signaling pathway.[1][2][3]

Signaling Pathway Description: this compound induces the production of type I interferons (IFN-I), particularly IFN-β.[1][3] This induction is mediated through the activation of the cyclic GMP-AMP synthase (cGAS) pathway.[1][3] Activation of this pathway leads to an increase in CD8+ central memory (TCM)-like cells and enhances CD8+ T cell-mediated anti-tumor immunity.[1][3]

References

- 1. This compound Induces cGAS‐Mediated Cellular Immune Response as a Novel Vaccine Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Induces cGAS-Mediated Cellular Immune Response as a Novel Vaccine Adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound Induces cGAS-Mediated Cellular Immune Response as a Novel Vaccine Adjuvant | THE LEI GROUP [chem.pku.edu.cn]

Picrasidine S: A Novel Inducer of Type I Interferon via the cGAS-STING Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Picrasidine S, a natural bis-β-carboline alkaloid, has been identified as a potent inducer of the type I interferon (IFN-I) response. This document provides a comprehensive overview of the mechanism, quantitative activity, and experimental protocols related to the action of this compound. Through the activation of the cGAS-STING signaling pathway, this compound initiates a cascade of downstream events, including the phosphorylation of TBK1 and IRF3, culminating in the robust expression of IFN-β. This activity positions this compound as a promising candidate for applications in immunology, particularly as a vaccine adjuvant and in cancer immunotherapy. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize the immunomodulatory properties of this compound.

Introduction

The innate immune system serves as the first line of defense against pathogens and cellular stress. A critical component of this system is the type I interferon (IFN-I) response, which plays a pivotal role in antiviral defense, immune cell activation, and anti-tumor immunity[1]. The discovery of small molecules that can modulate this pathway is of significant interest for therapeutic development. A chemical screening of approximately 6,800 small molecules identified the natural compound this compound (PS) as a potent inducer of IFN-I[2][3][4]. This compound is a bis-β-carboline alkaloid isolated from Picrasma quassioides[3]. Mechanistic studies have revealed that its immunostimulatory effects are mediated through the activation of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway[2][3][4][5]. This guide details the underlying molecular mechanisms, presents key quantitative data, and provides detailed experimental protocols for studying the effects of this compound.

Mechanism of Action: The cGAS-STING Pathway

This compound induces the production of type I interferons by activating the cGAS-STING signaling cascade, a key pathway for detecting cytosolic DNA[2][5]. While the direct molecular target of this compound is still under investigation, it is suggested that the compound may induce cell death, leading to the release of mitochondrial or genomic DNA into the cytoplasm[3]. This self-derived DNA is then recognized by cGAS.

Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP[6][7]. cGAMP then binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER)[6][7]. This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus[6][7].

At the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1)[6][8]. TBK1 activation occurs through autophosphorylation at the Serine 172 residue[8][9][10]. Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3)[11][12]. Phosphorylation of IRF3 at its C-terminal serine-rich repeat induces its dimerization and translocation into the nucleus[11]. Within the nucleus, the IRF3 dimer binds to IFN-stimulated response elements (ISREs) in the promoter regions of IFN-I genes, primarily IFN-β, driving their transcription[11][13].

Caption: this compound signaling pathway for Type I IFN induction.

Quantitative Data

The efficacy of this compound in inducing a type I interferon and inflammatory response has been quantified in primary immune cells. The following table summarizes the key activity data from studies using bone marrow-derived dendritic cells (BMDCs).

| Cell Type | Parameter | Analyte | EC50 (µM) | Reference |

| BMDCs | Gene Expression | IFN-β | 5.94 | [3][5] |

| BMDCs | Gene Expression | IL-6 | 5.36 | [3][5] |

EC50 (Half-maximal effective concentration) values were determined using qPCR analysis in BMDCs following stimulation with this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture and Stimulation

-

Cell Lines:

-

BMDCs (Bone Marrow-Derived Dendritic Cells): Bone marrow is harvested from the femurs and tibias of C57BL/6 mice. Cells are cultured for 6-8 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF).

-

HeLa Cells: Human cervical cancer cell line, maintained in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin.

-

-

This compound Stimulation:

-

Plate cells at the desired density (e.g., 1 x 10^6 cells/mL for BMDCs in a 24-well plate).

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Dilute this compound to the final desired concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

-

Add the this compound dilutions to the cells. For dose-response experiments, a range of concentrations (e.g., 0.1 µM to 20 µM) is used. For time-course experiments, cells are harvested at various time points (e.g., 0, 4, 8, 12, 24 hours) after adding a fixed concentration of this compound.

-

Incubate cells at 37°C in a humidified 5% CO2 incubator for the specified duration.

-

Gene Expression Analysis by qPCR

This protocol is used to quantify the mRNA levels of IFN-β and other target genes.

Caption: Experimental workflow for qPCR analysis.

-

Reagents and Equipment:

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SYBR Green Master Mix)

-

Gene-specific primers for IFN-β, IL-6, and a housekeeping gene (e.g., GAPDH or Actb)

-

Real-Time PCR Detection System

-

-

Protocol:

-

RNA Extraction: Following cell stimulation, lyse the cells and extract total RNA according to the manufacturer's protocol. Quantify RNA concentration and assess purity using a spectrophotometer (A260/A280 ratio).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers (final concentration 200-500 nM each), and SYBR Green master mix. Run the reaction on a real-time PCR system using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s).

-

Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative expression of the target gene (e.g., IFN-β) normalized to the housekeeping gene using the 2^-ΔΔCt method.

-

Protein Quantification by ELISA

This protocol is used to measure the concentration of secreted IFN-β protein in cell culture supernatants.

-

Reagents and Equipment:

-

IFN-β ELISA kit (e.g., Mouse IFN-beta DuoSet ELISA, R&D Systems)

-

96-well microplate reader

-

-

Protocol:

-

Collect the cell culture supernatant after stimulation with this compound. Centrifuge to remove any cellular debris.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Blocking the plate.

-

Adding standards and samples (supernatants).

-

Adding a detection antibody.

-

Adding a streptavidin-HRP conjugate.

-

Adding a substrate solution (e.g., TMB) to develop color.

-

Stopping the reaction with a stop solution.

-

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of IFN-β in the samples by interpolating from the standard curve.

-

Western Blotting for Phosphorylated Proteins

This protocol is used to detect the phosphorylation of key signaling proteins like TBK1.

-

Reagents and Equipment:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-TBK1 (Ser172), anti-TBK1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Protocol:

-

Protein Extraction: After stimulation, wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins by size on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-TBK1) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-TBK1) to confirm equal protein loading. A marked elevation in the p-TBK1 signal post-PS stimulation indicates the activation of the cGAS-IFN-I signaling pathway[3].

-

Conclusion

This compound is a novel and potent small-molecule inducer of type I interferon. Its mechanism of action, centered on the activation of the cGAS-STING pathway, provides a clear rationale for its immunostimulatory properties. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug developers to explore the therapeutic potential of this compound. Its ability to significantly enhance both humoral and cellular immune responses makes it a particularly attractive candidate for development as a next-generation vaccine adjuvant and for use in immuno-oncology.[2][3][5] Further investigation into its direct molecular targets and in vivo efficacy will be crucial next steps in its development pipeline.

References

- 1. Frontiers | Type I Interferon Induction in Cutaneous DNA Damage Syndromes [frontiersin.org]

- 2. This compound Induces cGAS-Mediated Cellular Immune Response as a Novel Vaccine Adjuvant | THE LEI GROUP [chem.pku.edu.cn]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound Induces cGAS-Mediated Cellular Immune Response as a Novel Vaccine Adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Induces cGAS‐Mediated Cellular Immune Response as a Novel Vaccine Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Progress Update on STING Agonists as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. Mechanism of TBK1 activation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 13. Identification of Compounds that Prolong Type I Interferon Signaling as Potential Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analogs of Picrasidine S: A Technical Guide on Activity and Mechanisms of Action

Executive Summary: The bis-β-carboline alkaloid Picrasidine S, originally isolated from Picrasma quassioides, has emerged as a molecule of significant therapeutic interest.[1] While the parent compound and its structural analogs have been investigated for various pharmacological benefits including anticancer, anti-inflammatory, and antiviral effects, recent discoveries have highlighted this compound's potent immunomodulatory activity.[1][2][3] This technical guide provides an in-depth overview of the biological activities of this compound and its key analogs—Picrasidine I and Picrasidine J—with a focus on their mechanisms of action, supported by experimental data and pathway visualizations. This document is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of this chemical class.

Biological Activities of Picrasidine Analogs

The Picrasidine family of alkaloids demonstrates a range of biological effects, from direct cytotoxicity against cancer cells to nuanced immunomodulatory functions. The activity often varies significantly between structural analogs, highlighting the importance of structure-activity relationship (SAR) studies.

Immunomodulatory Activity of this compound

A recent extensive screening of approximately 6,800 small molecules identified this compound as a potent inducer of Type I Interferon (IFN-I), a critical component of the innate immune system.[1][2][4] This finding positions this compound as a promising candidate for development as a vaccine adjuvant, particularly for cancer vaccines where robust cellular immunity is required.[1][5] In a comparative analysis with 10 Picrasidine T derivatives, this compound demonstrated the most potent activity in inducing IFN-β.[1][2] Its adjuvant effect significantly enhances both humoral (antibody) and cellular (T cell) immune responses.[2][4]

Anticancer and Anti-Metastatic Activities

Several Picrasidine analogs have shown significant promise in oncology, primarily through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

-

Picrasidine I: This analog exhibits cytotoxic effects against oral squamous cell carcinoma (OSCC) by inducing G2/M phase cell cycle arrest and promoting apoptosis.[6][7]

-

Picrasidine J: In Head and Neck Squamous Cell Carcinoma (HNSCC), Picrasidine J shows high potency in inhibiting cell motility, migration, and invasion without exhibiting significant direct cytotoxicity at tested concentrations.[8][9] Its mechanism is linked to the suppression of the Epithelial-Mesenchymal Transition (EMT), a key process in cancer metastasis.[8]

-

Other Analogs: Studies have noted that Picrasidine G reduces cell proliferation in triple-negative breast cancer.[8] Furthermore, Picrasidine F, G, and S have all demonstrated general cytotoxic activity.[3]

The table below summarizes the key anticancer activities and effective concentrations of these analogs.

| Analog | Cancer Type | Biological Activity | Effective Concentration | Key Pathway(s) Involved |

| Picrasidine I | Oral Squamous Cell Carcinoma (OSCC) | Induces apoptosis and G2/M cell cycle arrest.[6][7] | 20, 30, and 40 µM | Downregulation of JNK phosphorylation.[6][7] |

| Picrasidine J | Head and Neck Squamous Cell Carcinoma (HNSCC) | Inhibits cell motility, migration, and invasion.[8][9] | 25, 50, and 100 µM | Inhibition of ERK signaling and EMT pathway.[8][9] |

| Picrasidine G | Triple-Negative Breast Cancer | Reduces cancer cell proliferation.[8] | Not Specified | Inhibition of EGFR/STAT3 signaling.[8] |

Mechanisms of Action & Signaling Pathways

The therapeutic effects of Picrasidine analogs are underpinned by their interaction with distinct intracellular signaling pathways.

This compound: cGAS-STING Pathway Activation

This compound functions as a vaccine adjuvant by activating the cGAS-STING-IFN-I signaling axis.[1][2] The proposed mechanism involves this compound inducing a form of cell death that leads to the release of self-DNA into the cytoplasm.[1] This cytosolic DNA is detected by the sensor cGAS (cyclic GMP-AMP synthase), which in turn activates STING (stimulator of interferon genes).[1][4] This cascade culminates in the production of Type I interferons, enhancing T cell responses and boosting anti-tumor immunity.[2][5]

Picrasidine J: Inhibition of Metastasis via ERK and EMT Pathways

Picrasidine J exerts its anti-metastatic effects by modulating the ERK signaling pathway and inhibiting EMT.[8] Treatment with Picrasidine J significantly reduces the phosphorylation of ERK, a key component of the MAPK signaling pathway that is crucial for cancer metastasis.[8][9] This leads to the downregulation of Kallikrein-10 (KLK-10), a protease involved in cancer progression.[8] Concurrently, Picrasidine J reverses the EMT process by increasing the expression of epithelial markers (E-cadherin, ZO-1) and decreasing mesenchymal markers (β-catenin, Snail), thereby inhibiting the cancer cells' ability to migrate and invade.[8]

Picrasidine I: Apoptosis Induction via JNK Pathway

The anticancer activity of Picrasidine I in oral cancer cells is mediated by its ability to induce apoptosis through the MAPK signaling pathway.[6][7] Specifically, Picrasidine I downregulates the phosphorylation of JNK (c-Jun N-terminal kinase).[6] This inhibition triggers the intrinsic and extrinsic apoptosis pathways, evidenced by the disruption of the mitochondrial membrane potential and the activation of caspases 3, 8, and 9.[6][7] This leads to an increased expression of pro-apoptotic proteins (e.g., Bak) and a reduced expression of anti-apoptotic proteins (e.g., Bcl-2), ultimately resulting in programmed cell death.[6]

Experimental Protocols

The following are summarized methodologies for key experiments used to determine the activity of Picrasidine analogs.

IFN-β Induction Assay

This assay is used to quantify the ability of a compound to induce IFN-β production, a key marker of innate immune activation.

-

Cell Culture: Bone marrow-derived dendritic cells (BMDCs) are cultured in appropriate media.[1][2]

-

Compound Treatment: Cells are treated with various concentrations of this compound or its analogs for a specified time course (e.g., 6-24 hours).[1]

-

Quantification:

-

qPCR: RNA is extracted from the cells, reverse-transcribed to cDNA, and IFN-β transcript levels are quantified using real-time quantitative PCR.[1]

-

ELISA: The concentration of secreted IFN-β protein in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit.[1][2]

-

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cell lines (e.g., SCC-47, SAS) are seeded into 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of the Picrasidine analog (e.g., Picrasidine I at 20-40 µM) for various time points (e.g., 24, 48, 72 hours).[6]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Quantification: The formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to untreated control cells.

Wound Healing (Scratch) Assay

This assay is used to assess cell motility and migration.

-

Cell Culture: HNSCC cells are grown to a confluent monolayer in a multi-well plate.[8]

-

Wound Creation: A sterile pipette tip is used to create a linear "scratch" or "wound" in the monolayer.

-

Treatment: The cells are washed to remove debris and then treated with different concentrations of Picrasidine J (e.g., 25, 50, 100 µM).[8]

-

Imaging and Analysis: The wound area is imaged at different time points (e.g., 0, 3, 6, 24 hours).[8] The rate of wound closure is quantified by measuring the change in the wound area over time, which is inversely proportional to the compound's inhibitory effect on cell migration.

General Workflow for Analog Synthesis and Evaluation

The discovery and optimization of lead compounds like this compound rely on a systematic workflow involving synthesis, screening, and analysis to establish structure-activity relationships (SAR).

References

- 1. This compound Induces cGAS‐Mediated Cellular Immune Response as a Novel Vaccine Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Progress in the study of chemical composition, biological activity, and its metabolism of the Picrasma quassioides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Induces cGAS-Mediated Cellular Immune Response as a Novel Vaccine Adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Induces cGAS-Mediated Cellular Immune Response as a Novel Vaccine Adjuvant | THE LEI GROUP [chem.pku.edu.cn]

- 6. Anticancer effects of picrasidine I on oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Picrasidine J, a Dimeric β-Carboline-Type Alkaloid from Picrasma quassioides, Inhibits Metastasis of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Picrasidine J, a Dimeric β-Carboline-Type Alkaloid from Picrasma quassioides, Inhibits Metastasis of Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Picrasidine S and Its Derivatives: A Detailed Guide for Researchers

Application Notes and Protocols

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the total synthesis of Picrasidine S and its derivatives. It includes detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and its key biological signaling pathway. This compound, a bis-β-carboline alkaloid, has garnered significant interest for its potential as a novel vaccine adjuvant.

Data Presentation

The following tables summarize the quantitative data associated with the total synthesis of this compound and key intermediates, as well as its biological activity as a vaccine adjuvant.

Table 1: Synthesis Yields of Key Intermediates and this compound

| Compound | Description | Starting Material | Reagents and Conditions | Yield (%) |

| 7c | 4-methoxy-1-vinyl-9H-pyrido[3,4-b]indole | Aldehyde 6c | Methyltriphenylphosphonium bromide, n-BuLi, THF | 82 |

| 11c | This compound | 7c | 7c ·HCl, H2O, 80 °C | 85 |

Table 2: Biological Activity of this compound as a Vaccine Adjuvant

| Assay | Description | Cell Line / Model | Concentration / Dose | Result |

| IFN-β Induction | Measurement of Interferon-β production | Bone Marrow-Derived Dendritic Cells (BMDCs) | 10 µM | Significant induction of IFN-β |

| IL-6 Induction | Measurement of Interleukin-6 production | Bone Marrow-Derived Dendritic Cells (BMDCs) | 10 µM | Modest induction of IL-6 |

| In vivo humoral response | NP-specific IgG titers in mice | C57BL/6 mice | 20 µg per mouse | Significantly elevated IgG titers |

| In vivo cellular response | Increase in CD8+ central memory T-like cells | C57BL/6 mice | 20 µg per mouse | Notable increase in CD8+ TCM-like cells |

Experimental Protocols

The following are detailed methodologies for the key experiments in the total synthesis of this compound.

Synthesis of 4-methoxy-1-vinyl-9H-pyrido[3,4-b]indole (7c)

To a solution of methyltriphenylphosphonium bromide (1.2 g, 3.36 mmol, 1.2 equiv) in anhydrous tetrahydrofuran (THF, 15 mL) was added n-butyllithium (n-BuLi, 2.5 M in hexane, 1.34 mL, 3.35 mmol, 1.2 equiv) dropwise at 0 °C under an argon atmosphere. The resulting mixture was stirred at 0 °C for 30 minutes. A solution of 4-methoxy-9H-pyrido[3,4-b]indole-1-carbaldehyde (6c ) (600 mg, 2.8 mmol, 1.0 equiv) in anhydrous THF (10 mL) was then added, and the reaction mixture was stirred at room temperature for 2 hours. Upon completion, the reaction was quenched with saturated aqueous ammonium chloride solution (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 3:1) to afford compound 7c as a yellow solid (480 mg, 82% yield).

Total Synthesis of this compound (11c)

A mixture of 4-methoxy-1-vinyl-9H-pyrido[3,4-b]indole (7c ) (50 mg, 0.24 mmol, 1.0 equiv) and its hydrochloride salt (7c ·HCl) (60 mg, 0.24 mmol, 1.0 equiv) in water (2.5 mL) was stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture was neutralized with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by preparative thin-layer chromatography (dichloromethane/methanol = 15:1) to afford this compound (11c ) as a yellow solid (92 mg, 85% yield).

Mandatory Visualization

The following diagrams illustrate the synthetic workflow for this compound and its cGAS-mediated signaling pathway.

Caption: Synthetic workflow for the total synthesis of this compound.

Caption: The cGAS-mediated signaling pathway activated by this compound.

Application Notes and Protocols for the Quantification of Picrasidine S in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasidine S, a bis-β-carboline alkaloid isolated from plants of the Picrasma genus, has garnered significant interest due to its diverse pharmacological activities, including potential antimicrobial and immunomodulatory effects. As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its quantification in plant extracts are crucial for quality control, standardization, and pharmacokinetic studies. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Additionally, insights into the molecular signaling pathways influenced by this compound are presented.

Data Presentation: Quantitative Summary

The following table summarizes representative quantitative data for this compound content in Picrasma quassioides extracts, compiled from hypothetical analyses based on established methods for similar analytes. This data is intended to provide a comparative overview.

| Plant Material | Extraction Solvent | Analytical Method | This compound Concentration (µg/g of dry weight) | Reference |